molecular formula C12H24N4S B408197 5-(decylsulfanyl)-1H-1,2,4-triazol-3-ylamine

5-(decylsulfanyl)-1H-1,2,4-triazol-3-ylamine

Cat. No.: B408197
M. Wt: 256.41g/mol
InChI Key: VGCORPJWJQCVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(decylsulfanyl)-1H-1,2,4-triazol-3-ylamine is a chemical compound with the molecular formula C12H24N4S and a molecular weight of 256.41 g/mol. This compound belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring. Triazoles are known for their broad range of biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(decylsulfanyl)-1H-1,2,4-triazol-3-ylamine typically involves the use of amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources This method is favored due to its high efficiency, low toxicity, and good functional tolerance .

Industrial Production Methods

Industrial production of triazoles, including this compound, often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(decylsulfanyl)-1H-1,2,4-triazol-3-ylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (chlorine, bromine), nucleophiles (hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

5-(decylsulfanyl)-1H-1,2,4-triazol-3-ylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of 5-(decylsulfanyl)-1H-1,2,4-triazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can form non-covalent bonds with enzymes and receptors, leading to the modulation of their activity . This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: Another isomer of triazole with similar biological activities and applications.

    1,2,4-Triazole: The parent compound of 5-(decylsulfanyl)-1H-1,2,4-triazol-3-ylamine, known for its broad range of biological activities.

    Benzothiazole-Triazole: A hybrid compound with enhanced biological activities.

    Benzimidazole-Triazole: Another hybrid compound with potential therapeutic applications.

Uniqueness

This compound is unique due to its specific structure, which includes a decylsulfanyl group. This structural feature can enhance its lipophilicity and potentially improve its biological activity and pharmacokinetic properties compared to other triazole derivatives .

Properties

Molecular Formula

C12H24N4S

Molecular Weight

256.41g/mol

IUPAC Name

3-decylsulfanyl-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C12H24N4S/c1-2-3-4-5-6-7-8-9-10-17-12-14-11(13)15-16-12/h2-10H2,1H3,(H3,13,14,15,16)

InChI Key

VGCORPJWJQCVBM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCSC1=NNC(=N1)N

Canonical SMILES

CCCCCCCCCCSC1=NNC(=N1)N

Origin of Product

United States

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